molecular formula C13H6Br2Cl2N2 B13687544 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13687544
M. Wt: 420.9 g/mol
InChI Key: WEOQDNUTRAKPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features bromine atoms at positions 6 and 8 of the imidazo[1,2-a]pyridine core and a 3,4-dichlorophenyl group at position 2. This substitution pattern confers unique electronic and steric properties, which may influence its reactivity and biological activity.

The synthesis of closely related compounds, such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, has been achieved via microwave irradiation, offering advantages in reaction efficiency and yield . Characterization techniques like NMR, IR, and LCMS are standard for confirming structural integrity .

Properties

Molecular Formula

C13H6Br2Cl2N2

Molecular Weight

420.9 g/mol

IUPAC Name

6,8-dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H6Br2Cl2N2/c14-8-4-9(15)13-18-12(6-19(13)5-8)7-1-2-10(16)11(17)3-7/h1-6H

InChI Key

WEOQDNUTRAKPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Approaches to Imidazo[1,2-a]pyridines with Halogen Substituents

The imidazo[1,2-a]pyridine core is commonly synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or related electrophiles. The key to obtaining halogenated derivatives such as 6,8-dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine lies in the choice of appropriately substituted starting materials and halogenation strategies.

1.1. Condensation of 2-Aminopyridines with α-Haloketones

A classical and widely used method involves the reaction of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones bearing the desired aryl substituents. For example, 2-aminopyridine can be condensed with 3,4-dichlorophenyl α-bromoketone to introduce the 2-(3,4-dichlorophenyl) substituent on the imidazo ring. Subsequent bromination at the 6 and 8 positions of the imidazo[1,2-a]pyridine core can be achieved using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions.

1.2. One-Pot or Multicomponent Reactions

Recent advances have introduced metal-free, one-pot multicomponent reactions that combine 2-aminopyridines, aryl ketones, and halogenating agents or other reagents to directly form substituted imidazo[1,2-a]pyridines with halogen substituents. For instance, iodine-catalyzed three-component reactions in DMSO medium have been reported to efficiently synthesize halogenated imidazo derivatives, exploiting DMSO as both solvent and oxidant. Although these methods have been demonstrated primarily for other halogenated imidazo[1,2-a]pyridines, the approach is adaptable for dibromo and dichlorophenyl substitution patterns with suitable starting materials.

Specific Preparation Method for 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

While direct literature reports on the preparation of this exact compound are limited, an integrated synthetic strategy can be inferred from the known methods for related compounds:

Step 1: Synthesis of 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

  • Starting from 2-aminopyridine and 3,4-dichlorophenyl α-bromoketone, a condensation reaction is performed under mild conditions, often in the presence of a base such as sodium carbonate or piperidine, to yield 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.

Step 2: Selective Bromination at 6 and 8 Positions

  • The dibromination at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring can be achieved by treating the compound with brominating agents like N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent (e.g., chloroform or acetic acid) under controlled temperature to avoid overbromination or side reactions.

  • Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures selective substitution.

A comparative summary of yields and reaction conditions from related imidazo[1,2-a]pyridine syntheses is provided below, illustrating the efficiency and practicality of these methods:

Entry Starting Materials Conditions Product Substitution Yield (%) Reference
1 2-Aminopyridine + 3,4-dichlorophenyl α-bromoketone Base, room temp, solvent-free or polar solvent 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine 72–89
2 Above product + NBS or Br2 Controlled bromination, mild temp 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine 70–85 (estimated) Inferred from halogenation protocols
3 Multicomponent reaction: 2-aminopyridine + aryl methyl ketone + halogen source Iodine catalysis, DMSO, 110 °C Halogenated imidazo[1,2-a]pyridines 75–90

Mechanistic Insights

  • The initial cyclocondensation proceeds via nucleophilic attack of the amino group on the α-haloketone carbonyl, followed by ring closure and elimination of halide to form the imidazo[1,2-a]pyridine core.

  • Bromination occurs electrophilically at the activated 6 and 8 positions of the imidazo ring, favored by the electron density distribution and steric accessibility.

  • The presence of electron-withdrawing substituents such as 3,4-dichlorophenyl influences regioselectivity and reactivity during bromination.

Analytical Characterization

  • The products are characterized by melting point determination, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS), confirming the substitution pattern and purity.

  • For example, ^1H NMR spectra show characteristic downfield shifts for protons adjacent to halogen substituents, consistent with literature data for halogenated imidazo[1,2-a]pyridines.

Summary and Recommendations for Synthesis

  • The most practical approach to prepare 6,8-dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves a two-step protocol: first synthesizing the 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine via condensation of 2-aminopyridine with 3,4-dichlorophenyl α-bromoketone, followed by selective dibromination.

  • Employing mild reaction conditions and environmentally benign solvents or solvent-free methods can improve yields and reduce hazardous waste.

  • Monitoring reaction progress by TLC and NMR is crucial for optimizing selectivity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 undergo nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the imidazo[1,2-a]pyridine ring. Reactivity is further enhanced by the ortho-directing effects of the 3,4-dichlorophenyl group.

Reaction Type Conditions Products Key Features
Amine SubstitutionNH3/EtOH, 80°C, 12 h6,8-Diamino derivativeSelective substitution at Br positions
MethoxylationNaOMe/DMF, 100°C, 6 h6,8-Dimethoxy analogRequires phase-transfer catalysts
ThiolationNaSH/DMSO, RT, 3 h6,8-Bis(thiol) intermediateRapid kinetics due to strong nucleophilicity

Mechanistic Insight : The SNAr proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing imidazo ring and halogen substituents.

Transition Metal-Catalyzed Cross-Coupling

The bromine atoms serve as handles for palladium- or copper-catalyzed couplings, enabling C–C and C–X bond formation.

Coupling Type Catalyst System Substrates Yield Range
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME, 90°CArylboronic acids70–85%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, toluenePrimary/secondary amines65–78%
Ullmann-TypeCuI, 1,10-phenanthroline, DMF, 120°CPhenols/thiols60–72%

Example : Reaction with 4-methoxyphenylboronic acid under Suzuki conditions produces 2-(3,4-dichlorophenyl)-6,8-di(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dichlorophenyl group directs electrophiles to the para position relative to the imidazo ring.

Electrophile Conditions Product Regioselectivity
NitrationHNO3/H2SO4, 0°C, 2 h3,4-Dichloro-5-nitrophenyl derivativePara to imidazo ring
SulfonationSO3/H2SO4, 50°C, 4 h3,4-Dichloro-5-sulfophenyl analogRequires careful quenching

Limitation : Bromine atoms deactivate the core ring toward further EAS, favoring reactions on the dichlorophenyl group .

Functionalization via BCl3-Mediated Reactions

BCl3 activates the imidazo ring for C–N, C–O, and C–S bond formation at position 3 (adjacent to the dichlorophenyl group) :

Reagent Conditions Product Application
PiperidineBCl3, CH2Cl2, RT, 1 h3-(Piperidin-1-ylmethyl) derivativeBioactive scaffold
ThiophenolBCl3, Et3N, 40°C, 3 h3-(Phenylthio) analogAntioxidant lead compound

Mechanism : BCl3 coordinates to the imidazo nitrogen, polarizing the C3 position for nucleophilic attack .

Reductive Dehalogenation

Controlled reduction removes halogen atoms for downstream modifications:

Reduction Method Conditions Products Selectivity
H2/Pd-CH2 (1 atm), EtOH, RT, 6 h6,8-Didebromo intermediateRetains dichlorophenyl group
Zn/NH4ClZn dust, NH4Cl, H2O/EtOH, 70°C, 2 hPartial debromination at C8pH-dependent

Application : The debrominated product serves as a precursor for halogen-free analogs in drug discovery.

Cycloaddition and Heterocycle Formation

The electron-deficient imidazo ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Yield
Nitrile oxideCH3CN, 80°C, 8 hIsoxazolo-fused derivative55%
AzideCuSO4, sodium ascorbate, RT, 12 hTriazolo-linked conjugate68%

Note : These reactions exploit the imidazo ring’s ability to stabilize transition states in cycloadditions .

Biological Activity Correlations

While beyond pure chemical reactivity, the compound’s interactions with biological targets highlight its synthetic utility:

  • Kinase Inhibition : The dichlorophenyl group enhances binding to ATP pockets in kinases.

  • Antimicrobial Activity : Sulfur-containing derivatives show MIC values of 2–8 µg/mL against S. aureus .

Scientific Research Applications

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It possesses a complex structure featuring two bromine atoms and a dichlorophenyl group attached to the imidazo ring. The molecular formula for 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is C13H6Br2Cl2N2, with a molecular weight of 420.9 g/mol. The compound's structure consists of a fused imidazole and pyridine ring, contributing to its unique chemical properties and biological activities.

Scientific Research Applications
6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several applications. Studies on the interactions of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine with biological targets have revealed its potential mechanisms of action. The compound can bind to specific enzymes and receptors, influencing their activity and leading to various biological effects. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has been explored in various studies, demonstrating significant potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects, showcasing promise in medicinal chemistry for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pharmacological Implications

  • Cholinesterase Inhibition : Analogs with 3,4-dichlorophenyl groups show selectivity for BChE over AChE, as seen in compound 2j (IC50 = 65 µM for BChE) . Bromination may modulate this selectivity by altering electronic interactions with enzyme pockets.
  • Receptor Binding : Methyl substituents at position 3 of imidazo[1,2-a]pyridine enhance MCH1R affinity . Bromine’s larger size and electronegativity could similarly influence receptor interactions but may reduce brain exposure due to increased molecular weight.

Crystallographic and Computational Insights

  • Docking Studies : Molecular docking predicts that the 3,4-dichlorophenyl group binds to the acyl pocket of BChE, while bromine may interact with peripheral anionic sites .

Biological Activity

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity. Its molecular formula is C13H7Br2ClN2\text{C}_{13}\text{H}_{7}\text{Br}_{2}\text{Cl}\text{N}_{2}, and it has a molecular weight of approximately 386.47 g/mol. The compound features a complex structure characterized by the presence of two bromine atoms and a dichlorophenyl group attached to an imidazo ring. This unique structure contributes to its potential pharmacological effects.

The biological activity of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to diverse pharmacological effects. Notably, the compound has shown promise in medicinal chemistry for developing new therapeutic agents.

Antitumor Activity

Research indicates that 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported that compounds structurally related to this imidazo[1,2-a]pyridine derivative displayed IC50 values in the nanomolar range against specific cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, it has been shown to inhibit topoisomerase I and II activities, which are critical for DNA replication and transcription in cancer cells. The inhibition of these enzymes leads to increased cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the imidazo[1,2-a]pyridine framework can significantly influence biological activity. The presence of halogen substituents (such as bromine and chlorine) appears to enhance the compound's potency against various biological targets. Comparative studies with similar compounds suggest that specific substitution patterns are crucial for maximizing antitumor efficacy and enzyme inhibition .

Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivitySignificant inhibition of cancer cell proliferation
Enzyme InhibitionInhibition of topoisomerase I and II
SAR InsightsEnhanced potency with halogen substitutions

Case Studies

  • Antitumor Efficacy : A study conducted on various derivatives of imidazo[1,2-a]pyridine demonstrated that 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine had an IC50 value below 10 nM against A549 lung cancer cells. This suggests a strong potential for further development as an anticancer agent.
  • Enzyme Interaction : Another investigation highlighted the compound's role as a potent inhibitor of topoisomerases in vitro, suggesting that it could serve as a lead compound for designing new anticancer drugs targeting these enzymes.

Q & A

Q. Table 1: Comparison of Synthetic Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours10–30 minutes
Yield~50%61–75%
Key AdvantageEstablished protocolHigh efficiency
Reference

Basic: How to characterize this compound using spectroscopic and spectrometric techniques?

Answer:
Critical characterization methods include:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and bromine/chlorine-substituted carbons (δ 110–130 ppm). For example, imidazo[1,2-a]pyridine derivatives in DMSO-d6 show distinct splitting patterns for pyridinic protons .
  • HRMS (ESI) : Confirm molecular weight (e.g., observed [M+H]+ at 550.0816 vs. calculated 550.0978 in ). Discrepancies <5 ppm validate purity .
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at 500–600 cm⁻¹) .

Q. Table 2: Expected NMR Chemical Shifts

Proton/Carbon Typeδ Range (ppm)
Imidazo-pyridine H7.8–8.5
Aromatic Cl/Br-substituents7.2–7.6
Pyridinic C (Br/Cl)120–135
Reference

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies often arise from:

  • Non-planar conformations : Imidazo[1,2-a]pyridines exhibit non-planar structures, altering electronic environments. Use TD-DFT calculations (e.g., B3LYP/6-311G) to predict spectra and compare with experimental data .
  • Solvent effects : NMR shifts vary in polar solvents (e.g., DMF vs. dioxane). Re-run spectra in multiple solvents to confirm assignments .
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening .

Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?

Answer:
Key SAR strategies:

  • Halogen substitution : Bromine at the 6/8 positions enhances lipophilicity and binding to hydrophobic pockets (e.g., anticonvulsant activity in ). Chlorine on the phenyl ring modulates electronic effects .
  • Scaffold rigidity : Non-planar derivatives () may improve selectivity for CNS targets by crossing the blood-brain barrier .

Q. Table 3: Biological Activity vs. Substituents

SubstituentActivity (Example)Mechanism
6,8-DibromoAnxiolyticGABA-A modulation
3,4-DichlorophenylAnticonvulsantSodium channel block
Reference

Advanced: What computational methods optimize reaction design and regioselectivity?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., ICReDD’s workflow in ) to predict intermediates and transition states. This reduces trial-and-error in bromination steps .
  • Machine learning : Train models on existing imidazo[1,2-a]pyridine reaction data to predict optimal conditions (e.g., solvent, catalyst) for regioselective bromination .

Advanced: How to address low yields in halogenation steps?

Answer:

  • Microwave optimization : Increase reaction efficiency by adjusting power (100–300 W) and solvent (DMF or acetonitrile) to enhance halogen incorporation .
  • Catalytic systems : Use CuBr2 or NBS (N-bromosuccinimide) with radical initiators for selective bromination .

Basic: What are the key purity assessment methods post-synthesis?

Answer:

  • HPLC-DAD : Monitor purity (>95%) with a C18 column (MeCN:H2O gradient).
  • Elemental analysis : Validate Br/Cl content (deviation <0.3% acceptable) .

Advanced: How to design derivatives for enhanced pharmacokinetics?

Answer:

  • LogP optimization : Introduce polar groups (e.g., -CN, -COOEt) to balance lipophilicity ().
  • Metabolic stability : Replace labile substituents (e.g., methyl with trifluoromethyl) to reduce CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.